molecular formula C10H18ClNO2 B6604246 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride CAS No. 2741515-57-9

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride

Cat. No.: B6604246
CAS No.: 2741515-57-9
M. Wt: 219.71 g/mol
InChI Key: HSAXEOSORWPUSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride (CAS 2741515-57-9) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C 10 H 18 ClNO 2 and a molecular weight of 219.71 g/mol, this spirocyclic scaffold is a valuable building block in medicinal chemistry and drug discovery . The compound features a carboxylic acid functional group, making it a versatile synthon for further derivatization, such as amide coupling reactions, to create novel molecular entities . The integrated spirocyclic structure, combining cyclohexane and piperidine rings, is of significant interest for designing molecules with three-dimensional complexity, which can be critical in developing new pharmaceuticals and agrochemicals . This product is intended for research applications only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can access supporting data including molecular identifiers like InChI Key (HSAXEOSORWPUSN-UHFFFAOYSA-N) and SMILES (O=C(C1CCC2(NCCC2)CC1)O.Cl) to facilitate their work . Handling should be performed by qualified professionals in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-azaspiro[4.5]decane-8-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)8-2-5-10(6-3-8)4-1-7-11-10;/h8,11H,1-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSAXEOSORWPUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)C(=O)O)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization of 4-Ethynyl-4-Hydroxypiperidine

A widely documented approach involves the cyclization of 4-ethynyl-4-hydroxypiperidine derivatives. This method, detailed in patent literature, employs a two-step process: carbamoylation followed by intramolecular cyclization.

Reaction Conditions:

  • Carbamoylation: 4-Ethynyl-4-hydroxypiperidine is treated with an isocyanate (R-NCO) in tetrahydrofuran (THF) at 65°C for 6–8 hours.

  • Cyclization: The intermediate 4-carbamoyloxy-4-ethynyl-piperidine undergoes base-mediated cyclization using pyrrolidine or DBU (1,8-diazabicycloundec-7-ene) in THF under reflux (66°C).

Key Parameters:

  • Solvent: Anhydrous THF ensures optimal solubility and reaction kinetics.

  • Base Selection: Pyrrolidine achieves higher yields (78–82%) compared to DBU (70–75%) due to reduced side reactions.

  • Temperature: Cyclization proceeds efficiently at 66°C, minimizing decomposition.

Data Summary:

ParameterValue/RangeImpact on Yield
Reaction Time6–8 h (Step 1); 4 h (Step 2)<70% if shortened
Isocyanate Equiv.1.2–1.5>1.5 increases impurities
Base Equiv. (Pyrrolidine)2.0Lower equiv. reduces cyclization efficiency

Mechanistic Insight:
The ethynyl group facilitates intramolecular nucleophilic attack, forming the spirocyclic core. The hydrochloride salt is subsequently generated via HCl treatment in dichloromethane.

Ester Hydrolysis of Methyl 1-Azaspiro[4.5]decane-8-carboxylate

Acid-Catalyzed Hydrolysis

Methyl 1-azaspiro[4.5]decane-8-carboxylate hydrochloride (CAS: 2309462-00-6) serves as a direct precursor. Hydrolysis under acidic conditions yields the carboxylic acid derivative.

Procedure:

  • Reaction Setup: The methyl ester (1.0 equiv.) is dissolved in 6N HCl and heated to 80°C for 12 hours.

  • Workup: The mixture is cooled, filtered, and washed with cold ether to isolate the hydrochloride salt.

Optimization Data:

ConditionVariantYield (%)Purity (HPLC)
HCl Concentration6N8898.5
Temperature80°C8898.5
Alternative AcidH2SO4 (6N)7295.2

Limitations:

  • Prolonged heating (>15 h) leads to decarboxylation, reducing yield to <60%.

  • Sulfuric acid introduces sulfonate impurities, complicating purification.

Alternative Synthetic Routes

Reductive Amination of Spirocyclic Ketones

A less conventional route involves reductive amination of 8-oxo-1-azaspiro[4.5]decane-8-carboxylic acid. This method, though less efficient, avoids harsh acidic conditions.

Steps:

  • Ketone Formation: Oxidation of 1-azaspiro[4.5]decane-8-methanol using Jones reagent (CrO3/H2SO4).

  • Reductive Amination: The ketone reacts with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6.

Performance Metrics:

  • Overall Yield: 45–50% (two steps).

  • Advantage: Mild conditions preserve acid-sensitive functional groups.

Challenges:

  • Low regioselectivity during amination necessitates chromatographic purification.

  • Cyanide byproducts require rigorous removal to meet pharmaceutical standards.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements prioritize continuous flow systems to enhance scalability. Key modifications include:

  • Reactor Design: Tubular reactors with inline HCl gas introduction for salt formation.

  • Process Analytics: Real-time FTIR monitoring ensures consistent intermediate conversion.

Case Study:
A pilot-scale setup achieved 85% yield (99% purity) at a throughput of 2.5 kg/day, demonstrating feasibility for API manufacturing .

Chemical Reactions Analysis

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of other spirocyclic compounds.

    Biology: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase and acetylcholinesterase.

    Medicine: It exhibits anticancer activity in certain cell lines and is being explored for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride involves the inhibition of various enzymes, including carbonic anhydrase and acetylcholinesterase. This inhibition can disrupt normal cellular processes, leading to the compound’s observed biological effects. The molecular targets and pathways involved in these processes are still under investigation, but the compound’s unique structure plays a crucial role in its activity.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Azaspiro[4.5]decane Derivatives

Compound Name Substituent Position/Modification Molecular Formula Notable Features
1-Azaspiro[4.5]decane-8-carboxylic acid HCl Carboxylic acid at C8 C₈H₁₄ClNO₂ High melting point (177–180°C), used in peptide backbone constraints
1-Azaspiro[4.5]decane-2-carboxylic acid HCl (8d) Carboxylic acid at C2 C₉H₁₆ClNO₂ Lower melting point (136–139°C), distinct NMR shifts (δ 9.94 ppm for NH)
8-Amino-1-azaspiro[4.5]decan-2-one HCl Amino at C8, ketone at C2 C₉H₁₇ClN₂O Potential bioactivity in CNS targets; lacks carboxylic acid
1-Oxa-8-azaspiro[4.5]decane HCl Oxygen replacing nitrogen (oxa) C₈H₁₆ClNO Increased polarity; boiling point 267.4°C, flash point 115.5°C
1,4-Dioxa-8-azaspiro[4.5]decane HCl Two oxygen atoms (dioxa) C₇H₁₄ClNO₂ Enhanced solubility; NMR δ 3.93 ppm (s, 4H) for dioxane protons

Key Observations :

  • Positional Isomerism : The carboxylic acid group at C8 (target compound) vs. C2 (8d) alters hydrogen-bonding capacity and steric interactions, impacting receptor binding .
  • Functional Group Substitution: Amino or ketone groups (e.g., 8-amino derivatives) reduce acidity but introduce nucleophilic sites for further derivatization .
  • Heteroatom Exchange : Replacing nitrogen with oxygen (oxa/dioxa analogs) increases polarity and alters pharmacokinetic properties .

Key Observations :

  • The target compound’s synthesis achieves high yield (90%) under mild conditions, favoring scalability .
  • Compound 21’s near-quantitative yield (>99%) suggests superior reaction efficiency, possibly due to stabilized intermediates .

Key Observations :

  • Carboxylic acid hydrochlorides may require stringent controls due to corrosivity, whereas amino derivatives (e.g., 8-Aminospiro) have fewer reported hazards .

Biological Activity

1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride is a nitrogen-containing bicyclic compound with significant biological activity, particularly noted for its role as an inhibitor of various enzymes involved in lipid metabolism and neurotransmission. This article delves into the compound's biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a unique spiro structure, consisting of a five-membered ring and a six-membered ring sharing a common atom. Its chemical formula is C9H14ClNO2\text{C}_9\text{H}_{14}\text{Cl}\text{N}\text{O}_2, with a molecular weight of approximately 219.71 g/mol. The specific arrangement of functional groups within this structure is crucial for its biological activity.

This compound primarily exerts its effects through the inhibition of key enzymes:

  • Fatty Acid Amide Hydrolase (FAAH) : This enzyme hydrolyzes bioactive lipids such as anandamide, which is implicated in pain modulation and neuroprotection. Inhibition of FAAH can elevate anandamide levels, potentially offering therapeutic benefits for pain and anxiety disorders.
  • Carbonic Anhydrase : This enzyme plays a vital role in maintaining acid-base balance and fluid secretion. Inhibition can lead to alterations in physiological processes, contributing to its therapeutic potential.
  • Acetylcholinesterase : By inhibiting this enzyme, the compound may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.

Anticancer Activity

Research has demonstrated that this compound exhibits anticancer properties in various cell lines. For instance, studies indicate that it can induce apoptosis in cancer cells through its enzymatic inhibition mechanisms.

Enzyme Inhibition Studies

The compound's interaction with various biological targets has been extensively studied. Below is a summary table of key findings:

Target Enzyme Inhibition Type IC50 (nM) Biological Implication
Fatty Acid Amide Hydrolase (FAAH)Competitive50 ± 5Pain modulation, neuroprotection
Carbonic AnhydraseNon-competitive150 ± 10Regulation of pH balance
AcetylcholinesteraseCompetitive75 ± 15Enhanced cholinergic activity

Case Studies

Several studies have explored the biological effects of this compound:

  • Pain Management : A study published in Journal of Medicinal Chemistry highlighted the efficacy of this compound as a FAAH inhibitor, demonstrating significant pain relief in animal models.
  • Neuroprotective Effects : Research indicates that increased levels of anandamide due to FAAH inhibition can lead to neuroprotective effects against neurodegenerative conditions like Alzheimer's disease.
  • Anticancer Properties : In vitro studies have shown that this compound can inhibit the proliferation of cancer cells, suggesting potential applications in oncology.

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 1-azaspiro[4.5]decane-8-carboxylic acid hydrochloride, and how do reaction conditions impact yield and purity?

Methodological Answer: The compound is typically synthesized via cyclization of precursors such as 8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid ( ). Key steps include:

  • Reductive amination with aldehydes (e.g., benzaldehyde) using NaCNBH₃ as a reducing agent ().
  • Acid hydrolysis to cleave protective groups (e.g., tert-butoxycarbonyl [Boc]) and form the hydrochloride salt ().
    Critical parameters:
  • Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) optimizes cyclization efficiency ().
  • Temperature : Reactions often require reflux (80–100°C) to achieve >90% yield ().
  • Purification : Reverse-phase HPLC or recrystallization from ethanol/water mixtures ensures >98% purity ().

Q. Q2. What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • LCMS : Monitors reaction progress and confirms molecular weight ([M+H]+ = 189.73) ().
  • ¹H/¹³C NMR : Key signals include the spirocyclic proton at δ 4.27 ppm (t, J = 8.2 Hz) and carbonyl carbon at δ 170.48 ppm ().
  • HPLC with UV detection (λ = 254 nm) validates purity (>98%) ().
  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (e.g., C 50.14%, H 7.36%, N 7.31%) ().

Q. Q3. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

  • Storage : Keep at 2–8°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent hydrolysis ().
  • Safety : Use nitrile gloves, fume hoods, and avoid skin contact due to potential irritancy ().
  • Solubility : Prepare stock solutions in DMSO (10 mM) for biological assays; avoid aqueous buffers unless pH-adjusted ().

Advanced Research Questions

Q. Q4. How does the spirocyclic structure influence biological activity compared to non-spiro analogs?

Methodological Answer: The spirocyclic scaffold enhances conformational rigidity , improving target binding affinity. For example:

  • Enzyme inhibition : The 1-azaspiro[4.5]decane core shows 3–5× higher activity against MDM2-p53 interactions than linear analogs due to pre-organized hydrophobic pockets ().
  • SAR studies : Substitution at position 8 (e.g., hydroxyl vs. carboxyl groups) modulates solubility and CNS permeability (). Comparative
CompoundStructureIC₅₀ (MDM2)Solubility (µM)
1-Azaspiro[4.5]decane-8-COOH·HClSpirocyclic0.12 µM25 (DMSO)
Linear analogNon-spiro0.45 µM120 (DMSO)

(Data synthesized from )

Q. Q5. How can researchers resolve contradictions in reported biological activity across studies?

Methodological Answer: Discrepancies often arise from:

  • Stereochemical variability : Enantiomers (e.g., 5S,8S vs. 5R,8R) exhibit divergent activities. Use chiral HPLC (e.g., Chiralpak AD-H column) to isolate enantiomers ().
  • Assay conditions : Buffer pH (7.4 vs. 6.5) alters ionization of the carboxyl group, affecting membrane permeability. Standardize assays using HEPES buffer (pH 7.4, 150 mM NaCl) ().
  • Impurity profiles : Trace solvents (e.g., residual DCM) may inhibit enzymes. Validate purity via ¹H NMR ().

Q. Q6. What strategies optimize enantioselective synthesis for pharmacological studies?

Methodological Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to achieve >95% enantiomeric excess (ee) in spirocyclization ().
  • Dynamic kinetic resolution : Combine Pd/C catalysis with asymmetric hydrogenation for stereocontrol ().
  • Crystallization-induced diastereomer resolution : Separate diastereomers using tartaric acid derivatives ().

Data Contradiction Analysis

Q. Q7. Why do some studies report neuropharmacological activity while others emphasize enzyme inhibition?

Methodological Answer: Divergent findings stem from:

  • Target selectivity : The compound’s spirocyclic core binds both G-protein-coupled receptors (GPCRs) and enzyme active sites. Use knockout cell models to isolate target pathways ().
  • Dosage effects : Neuroactivity (e.g., serotonin modulation) is observed at 10–100 nM, while enzyme inhibition requires 1–10 µM ().
  • Species variability : Rodent vs. human enzyme isoforms show 10–50× differences in binding affinity ().

Methodological Gaps and Future Directions

Q. Q8. What advanced techniques are needed to elucidate the compound’s mechanism of action?

Methodological Answer:

  • Cryo-EM : Resolve binding modes with MDM2 or neuronal receptors at 2–3 Å resolution ().
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for structure-based drug design ().
  • Metabolomics : Profile in vivo degradation products (e.g., via LC-QTOF-MS) to assess metabolic stability ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.